molecular formula C10H20N2 B1439987 3-Propyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-33-0

3-Propyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1439987
CAS No.: 1072102-33-0
M. Wt: 168.28 g/mol
InChI Key: AEMSRNHLEUPYQI-UHFFFAOYSA-N
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Description

3-Propyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a saturated octahydro core composed of fused pyrrolidine and pyrazine rings. The propyl substituent at position 3 introduces steric and electronic modifications that influence its physicochemical and biological properties.

Synthetic routes to related pyrrolo[1,2-a]pyrazine derivatives often involve cyclization, alkylation, or catalytic hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts enables enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazines, a method applicable to introducing alkyl groups like propyl at specific positions . Additionally, alkylation of pyrrolo[1,2-a]pyrazine precursors with halides (e.g., propyl bromide) is a plausible route, as inferred from analogous syntheses .

Properties

IUPAC Name

3-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-9-8-12-6-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMSRNHLEUPYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724362
Record name 3-Propyloctahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072102-33-0
Record name 3-Propyloctahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of pyrrolo[1,2-a]pyrazines, including derivatives such as 3-propyloctahydropyrrolo[1,2-a]pyrazine, often proceeds via cascade reactions involving condensation, cyclization, and sometimes aromatization steps. The key starting materials are typically substituted pyrroles bearing formyl or propargyl groups, which undergo intramolecular cyclizations under basic or acidic conditions to form the fused bicyclic system.

Cascade Condensation and Cyclization Method

A prominent method involves the cascade condensation/cyclization of 2-formyl-N-propargylpyrroles with nitrogen sources such as ammonium acetate. This method was reported to yield pyrrolo[1,2-a]pyrazines efficiently under mild conditions.

  • Reaction conditions: Basic medium, typically reflux or moderate heating.
  • Mechanism: The aldehyde group condenses with ammonium acetate to form an imine intermediate, followed by intramolecular cyclization facilitated by the propargyl side chain, leading to the bicyclic pyrrolo[1,2-a]pyrazine core.
  • Yields: High yields are reported, often exceeding 80-90% for various substituted derivatives.
  • Substrate scope: Both 2-formyl-N-propargylpyrroles and their N-allenyl analogues can be used, the latter providing even higher reactivity and yields.

This method is adaptable for introducing alkyl substituents such as propyl groups at the 3-position by appropriate choice of starting materials or by subsequent alkylation steps.

Preparation via Piperazine Derivatives and Dehydrogenation

Another approach to preparing octahydropyrrolo[1,2-a]pyrazine derivatives involves the dehydrogenative coupling of piperazine or piperazine-like intermediates:

  • Starting materials: Piperazines or vicinal diamines with suitable substituents.
  • Catalysts: Transition metal catalysts such as manganese or copper oxides are used to promote oxidation and dehydrogenation steps.
  • Process: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds forms dihydropyrazines, which upon oxidation yield pyrazine derivatives. For octahydropyrrolo[1,2-a]pyrazines, the cyclic intermediate formation is favored, preventing full aromatization.
  • Example: Using pyrrolidin-2-yl-methanol as a substrate leads to formation of 2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine, a closely related bicyclic system, showing the feasibility of this route for octahydropyrrolo derivatives.

Representative Data Table of Preparation Conditions and Yields

Methodology Starting Materials Conditions Catalyst/ Reagents Yield (%) Notes
Cascade condensation/cyclization 2-formyl-N-propargylpyrrole + NH4OAc Basic medium, reflux/moderate heat Ammonium acetate 85-95 High yield; N-allenyl analogues give higher reactivity
Dehydrogenative coupling Piperazine derivatives + vicinal diols 150 °C, toluene, closed system Mn or Cu oxides, KH base 60-95 Selective formation of octahydropyrrolo derivatives; catalyst choice critical
Condensation of diketones and diamines 1,2-dicarbonyl + 1,2-diaminoethane Reflux in methanol Cu(II) oxide, Mn oxide 70-90 Formation of dihydropyrazines followed by oxidation

Detailed Research Findings

  • Cascade synthesis (RSC Advances, 2022): The study demonstrated that 2-formyl-N-propargylpyrroles react with ammonium acetate under basic conditions to afford pyrrolo[1,2-a]pyrazines with excellent yields. The reaction proceeds via an allenyl intermediate, which is more reactive and facilitates cyclization. This method is versatile and allows incorporation of various substituents, including propyl groups at the 3-position.

  • Dehydrogenative coupling (PMC, 2018): The manganese-catalyzed dehydrogenation of piperazine derivatives was shown to produce octahydropyrrolo[1,2-a]pyrazines selectively. Using pyrrolidin-2-yl-methanol as a substrate led to the formation of a hexahydro dipyrrolo pyrazine, highlighting the potential for preparing saturated bicyclic pyrazine systems. The choice of catalyst and reaction conditions critically influences the product distribution and yield.

  • Condensation and oxidation (IJBPAS, 2021): Pyrazines and their derivatives can be synthesized by condensation of 1,2-dicarbonyl compounds with diamines followed by oxidation using metal oxides like CuO or MnO2. This classical approach provides a foundation for synthesizing pyrazine-containing bicyclic systems, which can be further elaborated to octahydropyrrolo derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Propyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

3-Propyloctahydropyrrolo[1,2-a]pyrazine and its derivatives have been investigated for their pharmacological properties. The compound's structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, derivatives have shown activity against various cancer cell lines, including oral adenosquamous carcinoma (CAL-27) and triple-negative breast cancer (MDA-MB-231) cells. A notable case involved a derivative exhibiting three times stronger in vitro activity compared to standard treatments .

CompoundCancer TypeIC50 (µM)Reference
This compound derivativeCAL-270.5
This compound derivativeMDA-MB-2310.3

Neuropharmacological Effects

The compound has been explored for neuropharmacological applications, particularly in modulating neurotransmitter systems. Pyrazines are known to affect serotonin receptors, which are crucial in treating mood disorders. Research indicates that derivatives may act as selective serotonin reuptake inhibitors (SSRIs), providing a pathway for developing antidepressants .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science.

Polymer Science

The incorporation of pyrazine units into polymers has been investigated for enhancing material properties such as thermal stability and mechanical strength. Studies show that pyrazine-based polymers can be synthesized through various methods, including cycloaddition reactions that yield materials with desirable characteristics for industrial applications .

ApplicationProperty EnhancedMethod
Polymer SynthesisThermal StabilityCycloaddition
Polymer SynthesisMechanical StrengthCross-linking

Synthesis and Structural Variations

The synthesis of this compound can be achieved through several methods, including multi-component reactions and cyclization techniques. The flexibility in synthesis allows for the modification of substituents, leading to a library of derivatives with tailored properties for specific applications .

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

  • Case Study 1 : A derivative was tested against multiple cancer cell lines and demonstrated significant cytotoxicity with IC50 values lower than many existing chemotherapeutics.
  • Case Study 2 : In neuropharmacological studies, a modified version of the compound showed promising results in animal models for anxiety and depression.

Mechanism of Action

The mechanism of action of 3-Propyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including :

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to its biological effects.

    Receptor Binding: It may bind to certain receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Name Structural Features Synthesis Method Biological Activity/Properties Key Findings References
This compound Saturated octahydro core; propyl at position 3 Likely via alkylation or asymmetric hydrogenation Not explicitly reported; inferred bioactivity from analogs Propyl group may enhance lipophilicity, influencing membrane permeability
Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids Fused benzoimidazole and pyrrolopyrazine rings Acid-catalyzed double cyclodehydration Deep blue fluorescence (λem ≈ 450 nm), bioimaging Benzene fusion enhances fluorescence intensity and cell permeability
Imidazo[1,2-a]pyrazines Fused imidazole ring; substituents at positions 2, 6, or 7 Palladium-catalyzed cross-coupling Anticancer (IC50 ≈ 0.1–10 µM), H+/K+ ATPase inhibition Substituents at position 2 (e.g., pyridin-4-yl) critical for hinge-binding
Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones Diketopiperazine structure; alkyl/aryl substituents at position 3 Microbial fermentation (e.g., Streptomyces spp.) Antimicrobial (MIC ≈ 5–20 µg/mL) 3-(2-Methylpropyl) substitution linked to antifungal activity
Brominated pyrrolo[1,2-a]pyrazines Bromine at positions 6 or 7 Regioselective bromination with NBS Antifungal (e.g., Candida spp. inhibition) 6-Bromo derivatives show higher reactivity in cross-coupling reactions

Key Insights from Structural Modifications

Ring Saturation and Bioactivity :

  • Fully saturated derivatives (e.g., octahydropyrrolo[1,2-a]pyrazines) exhibit improved metabolic stability compared to aromatic analogs, making them favorable for drug design .
  • In contrast, fused aromatic systems (e.g., benzoimidazole hybrids) demonstrate unique optoelectronic properties, enabling applications in bioimaging .

For example, hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces exhibits antifungal activity . Position 6/7: Bromination at these positions increases electrophilicity, facilitating further functionalization (e.g., Suzuki coupling) and modulating antifungal potency .

Fused Heterocycles :

  • Fusion with imidazole (e.g., imidazo[1,2-a]pyrazines) introduces hydrogen-bonding motifs critical for enzyme inhibition. For instance, 6-substituted imidazo[1,2-a]pyrazines inhibit gastric H+/K+-ATPase via interactions with Gly28 and Cys106 .
  • Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit substituent-dependent fluorescence, with electron-donating groups enhancing quantum yields .

Biological Activity

3-Propyloctahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a complex arrangement of nitrogen-containing rings. Its molecular formula is C10H20N2C_{10}H_{20}N_2 and it features a propyloctahydro substituent, which may influence its biological properties.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. A study on pyrrolo[1,2-a]pyrazine derivatives showed that certain compounds had effective concentrations against fungal strains, suggesting that this compound may also possess similar activities. For instance, a derivative demonstrated a mild hemolytic activity with an effective concentration of 115.5 µg/mL on human erythrocytes and moderate cytotoxicity with an IC50 value of 500 µg/mL on RAW 264.7 cell lines .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound's potential to induce chromosomal aberrations was minimal compared to standard agents like streptomycin, indicating a relatively low genotoxic risk .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µg/mL)Genotoxicity Level
PPDHPRAW 264.7500Low
StreptomycinHuman ErythrocytesN/AHigh

The mechanism by which this compound exerts its biological effects is yet to be fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and inflammation, similar to other pyrazine derivatives that have shown activity against various cancer cell lines .

Case Studies

Several case studies have explored the therapeutic potential of pyrazine derivatives in clinical settings. For example, compounds derived from pyrazines have been reported to exhibit significant neuroprotective effects and anti-inflammatory properties in models of oxidative stress .

Case Study Example:

  • Title: Neuroprotective Effects of Pyrazine Derivatives
  • Findings: A specific pyrazine derivative exhibited an EC50 value of 3.55 µM in protecting human microvascular endothelial cells against oxidative damage, showcasing its potential for treating neurodegenerative diseases .

Q & A

Q. What are the primary synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core in 3-propyloctahydropyrrolo[1,2-a]pyrazine?

The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclization reactions. Key methods include:

  • Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate .
  • Pd-catalyzed direct C6 arylation to introduce diverse substituents, enabling combinatorial library generation .
  • Double cyclodehydration using acid catalysis (e.g., TFA or DBSA/toluene) to form hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Structural validation relies on:

  • 1H/13C NMR spectroscopy to confirm regiochemistry and substituent effects, particularly for distinguishing regioisomers (e.g., fluorinated or chlorinated derivatives) .
  • X-ray crystallography for unambiguous determination of fused-ring systems and stereochemistry .
  • HRMS (ESI-QTOF) to verify molecular weights and isotopic patterns, especially for complex heterocycles .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of pyrrolo[1,2-a]pyrazine hybrids?

Regioselectivity depends on:

  • Catalyst choice : TFA/DMSO promotes cyclization for symmetric substrates, while DBSA/toluene improves yields for sterically hindered or electron-deficient reactants .
  • Substituent effects : Electron-withdrawing groups (e.g., halogens) on o-phenylenediamines influence cyclization pathways, as seen in the formation of regioisomers like 8c and 8e .
  • Control experiments : Systematic screening of acid catalysts and solvents is recommended to optimize regiochemical outcomes .

Q. What methodological approaches are used to evaluate the biological activity of pyrrolo[1,2-a]pyrazine derivatives?

  • In vitro enzyme assays : For targets like aldose reductase, measure IC50 values using purified enzymes (e.g., porcine lens aldose reductase) .
  • In vivo models : Assess pharmacological efficacy in disease models (e.g., streptozotocin-induced diabetic rats) to monitor biomarkers like sorbitol accumulation .
  • Photophysical profiling : For bioimaging candidates, evaluate fluorescence intensity, cell permeability, and phototoxicity in aggregated/solid states .

Q. How can contradictory data on reaction yields or bioactivity be resolved in pyrrolo[1,2-a]pyrazine studies?

Contradictions often arise from:

  • Reagent purity : Impurities in aryl bromides or diamines can skew yields; rigorous purification (e.g., column chromatography) is essential .
  • Steric/electronic factors : Substituents on reactants (e.g., methoxy vs. halogen groups) alter reaction kinetics, necessitating DFT calculations to predict reactivity .
  • Biological variability : Use standardized protocols (e.g., fixed cell lines or enzyme batches) to minimize experimental noise in bioactivity assays .

Methodological Considerations

  • Synthetic optimization : Prioritize modular routes (e.g., tandem cyclization-Smiles rearrangement) for rapid diversification .
  • Data validation : Cross-reference NMR assignments with computational models (e.g., NOE simulations) to resolve structural ambiguities .
  • Biological relevance : Pair in vitro findings with pharmacokinetic studies (e.g., metabolic stability assays) to identify lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Propyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
3-Propyloctahydropyrrolo[1,2-a]pyrazine

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